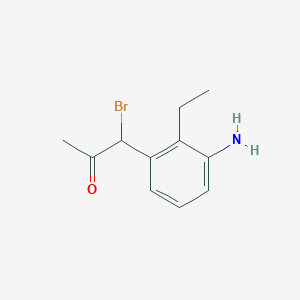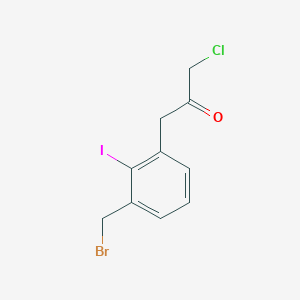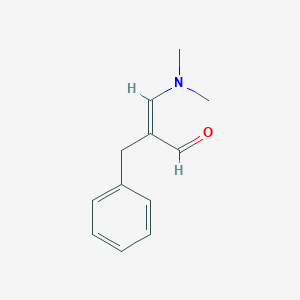
(Z)-2-benzyl-3-dimethylaminoprop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3-(dimethylamino)acrolein is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a derivative of acrolein, featuring a benzyl group and a dimethylamino group attached to the acrolein backbone. This compound is known for its applications in various fields, including chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-(dimethylamino)acrolein typically involves the following steps :
Stage 1: Benzyloxyacetaldehyde diethyl acetal is reacted with phosphorus pentachloride at 0-75°C for 1.75 hours.
Stage 2: The resulting product is then treated with N,N-dimethylformamide at 20°C for 72 hours.
Stage 3: The mixture is then treated with sodium hydroxide in water at 0°C to adjust the pH to 8. The product is extracted with ether, washed with water and brine, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography.
Industrial Production Methods
Industrial production methods for 2-Benzyl-3-(dimethylamino)acrolein are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-3-(dimethylamino)acrolein undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyl and dimethylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Benzyl-3-(dimethylamino)acrolein has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-Benzyl-3-(dimethylamino)acrolein involves its interaction with nucleophilic sites in biomolecules . The compound’s reactive aldehyde group can form covalent bonds with amino acids, proteins, and nucleic acids, leading to various biological effects. The molecular targets and pathways involved include oxidative stress pathways and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dimethylaminoacrolein: This compound is structurally similar but lacks the benzyl group.
Acrolein: The parent compound, which is more reactive and less stable.
Uniqueness
2-Benzyl-3-(dimethylamino)acrolein is unique due to the presence of both benzyl and dimethylamino groups, which confer specific chemical and biological properties. These groups enhance its stability and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
(Z)-2-benzyl-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C12H15NO/c1-13(2)9-12(10-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3/b12-9- |
Clé InChI |
XCFSOIDTZWNRHP-XFXZXTDPSA-N |
SMILES isomérique |
CN(C)/C=C(/CC1=CC=CC=C1)\C=O |
SMILES canonique |
CN(C)C=C(CC1=CC=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


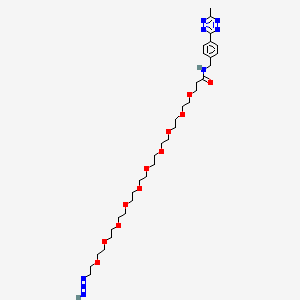
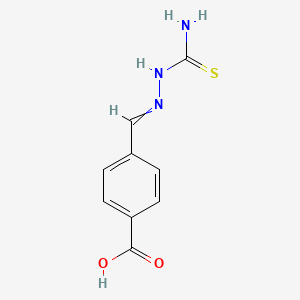
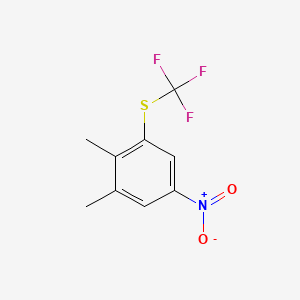
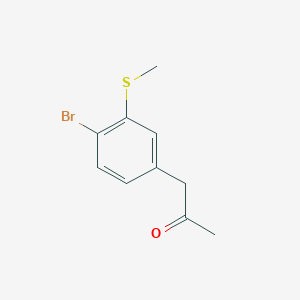

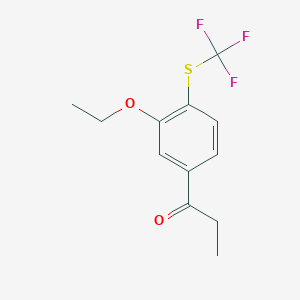
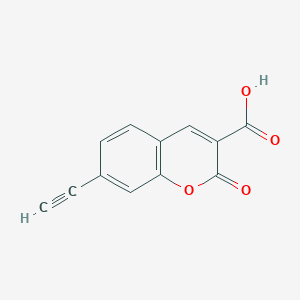
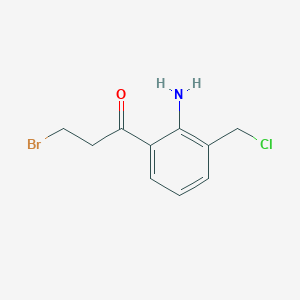
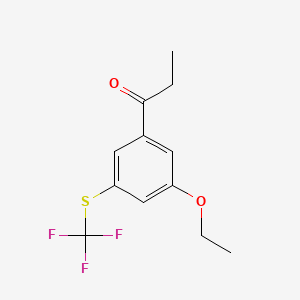
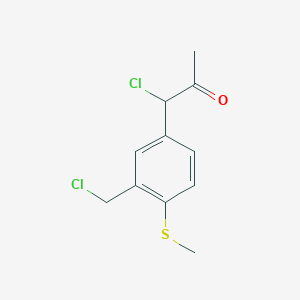
![Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
